molecular formula C13H18ClN3O B12229225 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12229225
M. Wt: 267.75 g/mol
InChI Key: TZWVEFPRLBHTOY-UHFFFAOYSA-N
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Description

3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the condensation of 1-ethyl-3-methylpyrazole with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the pyrazole ring followed by subsequent functionalization to introduce the phenolic and amino groups. The final step often involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
  • 4-[3-(1-Ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline;hydrochloride

Uniqueness

Compared to similar compounds, 3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride exhibits unique structural features that enhance its stability and solubility. Its specific arrangement of functional groups also contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-9-13(10(2)15-16)14-8-11-5-4-6-12(17)7-11;/h4-7,9,14,17H,3,8H2,1-2H3;1H

InChI Key

TZWVEFPRLBHTOY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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